2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate is a specialized chemical compound that falls within the category of carbamates, which are esters or salts of carbamic acid. This compound features a unique combination of fluorinated and sulfonyl functional groups, which may provide distinct chemical properties and potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various organic chemistry techniques, particularly those involving carbamate formation. Its structural complexity makes it a subject of interest in research focused on drug discovery and the development of new therapeutic agents.
This compound is classified as a carbamate, specifically an aryl carbamate, due to its structure containing an aromatic ring and a carbamate functional group. The presence of fluorine atoms indicates it may also be categorized under fluorinated compounds, which are known for their unique reactivity and stability.
The synthesis of 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate typically involves several steps:
These methods are often optimized for yield and purity through variations in reaction conditions such as temperature, solvent choice, and catalyst use .
The molecular structure of 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate includes:
The compound may undergo several chemical reactions:
Reactions involving this compound should be carefully monitored due to the potential release of hazardous byproducts during decomposition or side reactions .
The mechanism of action for 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate in biological systems may involve:
Research into similar compounds suggests that fluorinated carbamates can exhibit altered pharmacokinetics and increased metabolic stability, potentially leading to prolonged therapeutic effects .
Relevant data on similar compounds indicate that modifications in structure can significantly influence solubility and reactivity profiles .
The applications for 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate include:
Table 1: Key Identifiers and Synonyms
Chemical Property | Value/Descriptor | |
---|---|---|
Systematic IUPAC Name | (2-Fluoro-4-fluorosulfonylphenyl) N-(3-chlorophenyl)carbamate | |
CAS Registry Number | 23379-26-2 | |
Molecular Formula | C₁₃H₈ClF₂NO₄S | |
Molecular Weight | 347.72 g/mol | |
RTECS Number | DB8948000 | |
Common Synonyms | 3-Fluoro-4-hydroxybenzenesulfonyl fluoride m-chlorocarbanilate; N-(3-Chlorophenyl)carbamic acid 2-fluoro-4-(fluorosulfonyl)phenyl ester | [1] [5] [8] |
The structural architecture of 2-Fluoro-4-fluorosulfonylphenyl N-m-chlorophenyl-carbamate emerged from systematic exploration of aryl carbamate scaffolds in the late 20th century. First documented in 1979 within U.S. Army Chemical Systems Laboratory records (NX#05545), its initial characterization included fundamental toxicological profiling, notably an intravenous LD₅₀ of 100 mg/kg in murine models—a benchmark for early toxicity screening rather than therapeutic potential [1] [8]. This period coincided with burgeoning interest in sulfonyl fluoride chemistry, where compounds like sulfuryl difluoride (SO₂F₂) gained traction for their hydrolytic stability and electrophilic reactivity [4].
The compound’s pharmacological relevance crystallized through its role as a molecular template in sodium channel blocker development. Research on structurally analogous pyrimidine-4-carboxamides (e.g., PPPA) demonstrated that strategic fluorination and sulfonylation enhanced potency and state-dependent blockade of voltage-gated Naᵥ channels—critical for neuropathic pain management. These analogs exhibited >1,000-fold increased potency over legacy drugs (carbamazepine), attributed to optimized binding kinetics and aryl fluorosulfonyl motifs [2]. Concurrently, patent landscapes revealed its utility as a synthetic intermediate for sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling modular construction of bioconjugates targeting enzymatic nucleophiles [4].
Table 2: Key Historical Milestones
Year | Development Milestone | Research Context | |
---|---|---|---|
1979 | First RTECS documentation | Acute toxicity assessment (U.S. Army) | [1] |
2000s | Structural inspiration for Naᵥ channel blockers | PPPA analogs for pain therapeutics | [2] |
2010s | Adoption in SuFEx bioconjugation platforms | Covalent enzyme inhibitor design | [4] |
2020s | Commercial availability as rare chemical (e.g., Achemica) | Targeted cancer probe development | [5] [6] |
A pivotal shift occurred in the 2010s with the advent of genotype-directed therapeutics. The compound’s core scaffold informed TASIN (Truncating APC-Selective Inhibitor) analogs targeting colorectal cancers with APC truncations. By integrating the meta-chloroaniline motif—a structural hallmark of the subject carbamate—TASIN-1 achieved selective cytotoxicity via cholesterol biosynthesis inhibition (EBP enzyme), underscoring the scaffold’s adaptability in oncogenic pathway modulation [6]. This evolution from a toxigenic candidate to a precision oncology template illustrates its strategic repositioning in pharmacological design.
The compound’s electrophilic duality—housing both a carbamate carbonyl and sulfonyl fluoride—enables irreversible covalent engagement with catalytic residues (e.g., serine, threonine, tyrosine) in enzyme active sites. This mechanism is exemplified in its capacity to inhibit serine hydrolases and esterases, where the fluorosulfonyl group (-SO₂F) acts as a warhead, forming sulfate adducts with nucleophilic amino acids. Kinetic studies of analogous sulfonyl fluorides reveal pseudo-first-order inactivation constants (kinact/KI) up to 10⁴ M⁻¹s⁻¹, validating their efficiency as covalent inhibitors [4].
Molecular recognition studies highlight the scaffold’s tripartite pharmacophore:
Table 3: Reactivity Profile with Enzymatic Nucleophiles
Target Residue | Adduct Formed | Biological Consequence | |
---|---|---|---|
Serine -OH | -OSO₂F | Irreversible hydrolase inhibition | [4] |
Tyrosine -OH | -OSO₂F | Allosteric modulation of kinase activity | [4] |
Lysine -NH₂ | -NHSO₂F | Substrate channel blockade (e.g., EBP) | [6] |
In colorectal cancer models, derivatives bearing this carbamate backbone disrupt protein-protein interactions (PPIs) in the APC-β-catenin destruction complex. The fluorosulfonyl group’s solvent-exposed orientation permits selective modification of surface-exposed lysines in β-catenin, reducing its transcriptional activity by >60% at 10 µM concentrations. This contrasts with non-covalent inhibitors, which exhibit transient target engagement [6]. Furthermore, its integration into bipiperidinyl sulfonamide architectures (e.g., TASIN-1 analogs) amplifies selectivity for truncated APC mutants via steric occlusion in wild-type binding pockets [6].
Synthetic accessibility underpins its utility in molecular recognition probes. Commercial availability (e.g., LabNovo, Achemica) facilitates rapid derivatization, while the aryl fluoride adjacent to the carbamate enables radiofluorination for PET tracer development [5] [8]. Current applications span covalent chemoproteomics, where its modular synthesis—often via sulfonyl chloride intermediates—supports high-throughput exploration of steric and electronic perturbations on target engagement [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7